Neoquassin

Descripción general

Descripción

Neoquassin is a triterpenoid found in Picrasma quassioides . It is a natural product with various potential applications .

Synthesis Analysis

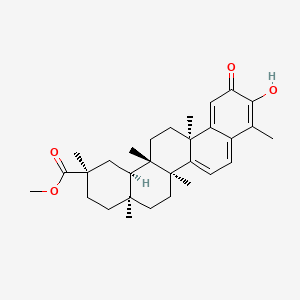

Quassinoids, including Neoquassin, are degraded triterpenes reported from the members of the Simarouboidaea subfamily of Simaroubaceae . They are categorized into five distinct groups according to their basic skeleton, viz., C-18, C-19, C-20, C-22, and C-25 . A novel HPLC-based method employing molar absorption coefficient ratios to 4-hydroxybenzoic acid (4HBA) was developed for the determination of quassin and neoquassin in Jamaica quassia extract .Molecular Structure Analysis

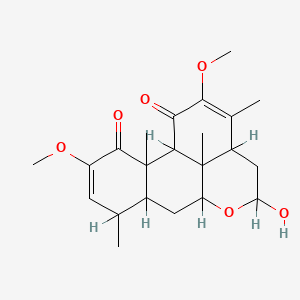

The molecular formula of Neoquassin is C22H30O6 . The IUPAC name is (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione . The molecular weight is 390.5 g/mol .Chemical Reactions Analysis

Quassinoids, including Neoquassin, have been the subject of various chemical analyses due to their potential as antiplasmodial, anticancer, and anti-HIV compounds . Chromatographic techniques such as paper chromatography (PC), thin layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are utilized to isolate and quantify these secondary metabolites .Physical And Chemical Properties Analysis

Neoquassin has a molecular weight of 390.5 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass is 390.20423867 g/mol .Aplicaciones Científicas De Investigación

Cancer Research

Nigakihemiacetal B, as a member of the quassinoids class, has been studied for its potential in cancer therapy. Quassinoids have shown promise due to their cytotoxicity against cancer cells. They are known to induce apoptosis and inhibit cell proliferation . The compound’s ability to modulate immune responses, particularly enhancing the activity of T and NK cells, makes it a candidate for immunotherapy approaches .

Antimalarial Activity

Quassinoids, including Nigakihemiacetal B, have been recognized for their antimalarial properties. They have been found to exhibit significant activity against the Plasmodium species, the parasites responsible for malaria. This is particularly important for the development of new antimalarial drugs as resistance to current treatments continues to grow .

Anti-HIV Properties

Research has indicated that quassinoids possess anti-HIV activity, making them valuable in the search for new treatments for HIV/AIDS. Their mechanism involves inhibiting the replication of the virus, thus providing a potential pathway for therapeutic development .

Metabolic Studies

Nigakihemiacetal B is part of the human metabolome and can be used as a biomarker in metabolic studies. Its presence and concentration in biological samples can provide insights into various disease states and the body’s metabolic processes .

Pharmacokinetics and Drug Development

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial for drug development. Understanding these aspects can lead to the creation of more effective drug delivery systems and therapeutic strategies .

Chemical Ecology

In chemical ecology, Nigakihemiacetal B can be studied for its role in plant defense mechanisms. As a naturally occurring compound in certain plants, it may serve as a deterrent against herbivores and pathogens, contributing to the plant’s survival strategy .

Ethnopharmacology

The traditional use of plants containing quassinoids, including Nigakihemiacetal B, in folk medicine can be explored to validate their therapeutic potential. Ethnopharmacological studies can lead to the discovery of new medicinal applications based on historical usage patterns .

Biochemical Research

Nigakihemiacetal B can be used as a tool in biochemical research to study enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. Its effects on cellular processes provide a window into the intricate workings of biological systems .

Mecanismo De Acción

Target of Action

Nigakihemiacetal B, also known as Neoquassin or Neoquassine, is a quassinoid . Quassinoids are known for their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . .

Mode of Action

The mode of action of quassinoids, the class of compounds to which Nigakihemiacetal B belongs, has been studied extensively. Several mechanisms of action have been proposed, including inhibition of phosphoribosyl pyrophosphate aminotransferase of the de novo purine synthesis pathway, inhibition of aerobic respiration, mitochondrial membrane depolarization, activation of caspase-3, and alteration of microtubules . .

Biochemical Pathways

Quassinoids are natural products formed by oxidative degradation of triterpene derivatives .

Pharmacokinetics

For instance, quassinoids have shown promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . Nevertheless, the excellent antimalarial activities highlighted in those studies should open the way to complementary studies of their pharmacokinetics and toxicity .

Result of Action

Quassinoids, in general, have attracted attention because of their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles .

Action Environment

It is known that the efficacy of quassinoids as combinatorial drugs coupled with the structure–activity analysis has reclaimed novel structural leads for new drug development .

Direcciones Futuras

Propiedades

IUPAC Name |

11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQNCUODBJZKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871550 | |

| Record name | 16-Hydroxy-2,12-dimethoxypicrasa-2,12-diene-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nigakihemiacetal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Nigakihemiacetal B | |

CAS RN |

76-77-7 | |

| Record name | Neoquassin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoquassine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nigakihemiacetal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.5 - 231 °C | |

| Record name | Nigakihemiacetal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

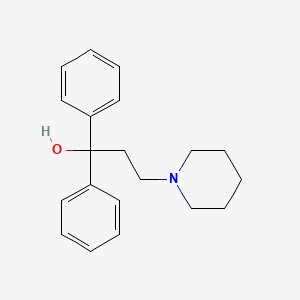

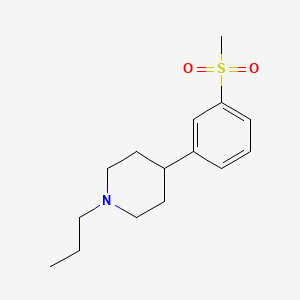

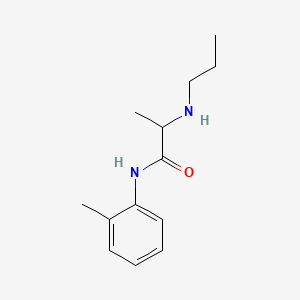

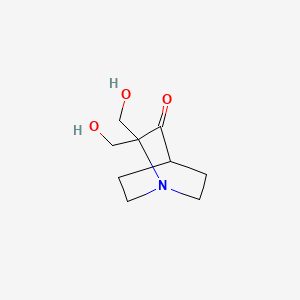

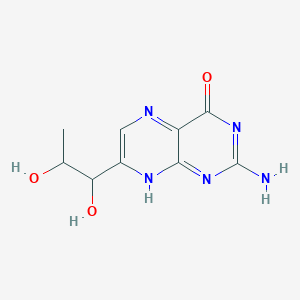

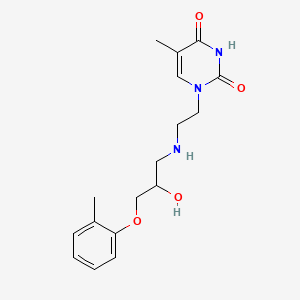

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)